5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a bromine atom, a methoxyphenoxy group, and a tetraazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Methoxyphenoxy Group: This involves the reaction of phenol with methanol in the presence of a catalyst.
Attachment of the Tetraazolyl Group: This step involves the formation of the tetraazole ring, which can be achieved through cyclization reactions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the bromine atom or the tetraazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while substitution of the bromine atom can yield various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: can be compared with other benzamide derivatives that have similar functional groups but differ in their specific substitutions.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrazoline Derivatives: These compounds also exhibit a range of biological activities and can be used in similar applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16BrN5O3 |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16BrN5O3/c1-25-15-4-2-3-5-16(15)26-9-8-19-17(24)13-10-12(18)6-7-14(13)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
PTNHRGAZFFEJDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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